molecular formula C5HCl2F2N3O2 B11785315 2,4-Dichloro-6-(difluoromethyl)-5-nitropyrimidine

2,4-Dichloro-6-(difluoromethyl)-5-nitropyrimidine

Cat. No.: B11785315
M. Wt: 243.98 g/mol
InChI Key: BQEQOIIUYLAYAM-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(difluoromethyl)-5-nitropyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of chlorine, fluorine, and nitro groups in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(difluoromethyl)-5-nitropyrimidine typically involves the reaction of 2,4-dichloro-6-(difluoromethyl)pyrimidine with a nitrating agent. One common method is to use a mixture of nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(difluoromethyl)-5-nitropyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride (NaBH4) are used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines with different functional groups replacing the chlorine atoms.

    Reduction Reactions: The major product is 2,4-Dichloro-6-(difluoromethyl)-5-aminopyrimidine.

    Oxidation Reactions: Oxidized derivatives of the original compound.

Scientific Research Applications

2,4-Dichloro-6-(difluoromethyl)-5-nitropyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(difluoromethyl)-5-nitropyrimidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine and fluorine atoms can also influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-(difluoromethyl)pyrimidine
  • 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
  • 2,4-Dichloro-5-nitropyrimidine

Uniqueness

2,4-Dichloro-6-(difluoromethyl)-5-nitropyrimidine is unique due to the presence of both difluoromethyl and nitro groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C5HCl2F2N3O2

Molecular Weight

243.98 g/mol

IUPAC Name

2,4-dichloro-6-(difluoromethyl)-5-nitropyrimidine

InChI

InChI=1S/C5HCl2F2N3O2/c6-3-2(12(13)14)1(4(8)9)10-5(7)11-3/h4H

InChI Key

BQEQOIIUYLAYAM-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)C(F)F)[N+](=O)[O-]

Origin of Product

United States

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